4-Fluoro-2-(trifluoromethyl)benzyl bromide
Overview
Description
4-Fluoro-2-(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their synthesis, properties, and applications. These compounds are of interest due to their unique physical and chemical properties, which are often leveraged in pharmaceuticals, agrochemicals, and advanced materials .
Synthesis Analysis
The synthesis of related fluorinated compounds involves various strategies. For instance, soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine and aromatic dianhydrides . Another study describes the synthesis of 4-[18F]fluorophenol from a benzyloxyphenyl compound, which is a versatile synthon for more complex radiopharmaceuticals . Additionally, 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene through a multi-step process including bromination and amination .
Molecular Structure Analysis
The molecular structure and reactivity of trifluoromethylated compounds have been a subject of interest. For example, trifluoromethylated benzanilides were synthesized and their crystal and molecular structures were investigated, revealing the significance of weak intermolecular interactions involving organic fluorine . The structure and conformation of 4-fluoro(trifluoromethoxy)benzene were studied using gas electron diffraction and quantum chemical calculations, demonstrating the importance of conformational analysis in understanding the properties of fluorinated compounds .
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions due to their unique reactivity. Trifluoromethyltris(dialkylamino)phosphonium bromides were used for the trifluoromethylation of benzaldehyde, showcasing the reactivity of such compounds in organic synthesis . Benzyltrifluoromethyl selenide was introduced as a reagent for electrophilic trifluoromethylselenolation, expanding the toolkit for introducing fluorinated groups into organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The papers describe various properties such as excellent thermal stability, low moisture absorption, and high hygrothermal stability of fluoro-polyimides . The role of fluorine in intermolecular interactions was also highlighted, affecting the molecular conformation and packing characteristics of trifluoromethylated benzanilides . Furthermore, the solvates of tris(4-fluorophenyl)antimony diaryloxides were prepared and their structural organization in crystals was characterized by weak intermolecular hydrogen bonds .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
4-Fluoro-2-(trifluoromethyl)benzyl bromide has been utilized in the synthesis of pharmaceutical intermediates. For instance, Zhang Tong-bin (2012) described the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, a medication used in prostate cancer treatment. This synthesis involved multiple steps, including bromination and amination, and highlights the compound's utility in developing key pharmaceutical agents (Zhang Tong-bin, 2012).
Fluorination in Organic Synthesis
The introduction of fluorinated moieties into organic molecules, a practice widely used in drug design due to the significant changes it can bring about in the biological activities of these molecules, often involves compounds like 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Yanchuan Zhao and Jinbo Hu (2012) discussed the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, a process demonstrating the utility of fluorination in medicinal chemistry and related fields (Yanchuan Zhao & Jinbo Hu, 2012).
Photoredox/Nickel Dual Catalytic Cross-Coupling
DaWeon Ryu, D. Primer, J. Tellis, and G. Molander (2016) explored the cross-coupling of benzylic α-trifluoromethylated alkylboron reagents with (hetero)aryl bromides through a photoredox/nickel dual catalytic system. This innovative approach avoids the harsh conditions of traditional methods and opens up new possibilities for synthesizing unsymmetrical 1,1-diaryl-2,2,2-trifluoroethanes (DaWeon Ryu et al., 2016).
Metal-Catalyzed Reactions
The compound has been involved in various metal-catalyzed reactions. For example, A. Lishchynskyi et al. (2013) discussed the fluoroform-derived CuCF3's high reactivity toward aryl and heteroaryl halides, demonstrating its effectiveness in trifluoromethylation processes (A. Lishchynskyi et al., 2013).
Safety And Hazards
4-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNOONULDANZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372156 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
CAS RN |
206860-48-2 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzyl Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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